2-Aminobenzo[d]thiazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1379306-67-8 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11) |
InChI Key |
BKQKLTMPAMCFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)N |
Origin of Product |
United States |
Biological Activities and Mechanisms of Action of 2 Aminobenzo D Thiazole 5 Carboxamide Derivatives Preclinical Investigations
Anticancer and Antiproliferative Activities in In Vitro Cell Models
The battle against cancer has spurred the development of novel chemical entities with improved efficacy and reduced toxicity. Among these, 2-aminobenzothiazole (B30445) derivatives have shown considerable promise as potent anticancer agents. nih.gov
A significant body of research has demonstrated the potent antiproliferative effects of 2-aminobenzo[d]thiazole-5-carboxamide derivatives across a spectrum of human cancer cell lines.
For instance, certain 2-aminobenzothiazole-thiazolidinedione hybrid molecules have shown strong inhibitory activity against liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Specifically, one derivative exhibited IC50 values of 9.99, 7.44, and 8.27 μM against HepG2, HCT-116, and MCF-7 cells, respectively. nih.gov Other studies have reported derivatives with even more potent activity, with IC50 values ranging from 0.315 to 2.66 μM against a panel of cell lines including prostate cancer (PC3), breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HCT-116). nih.gov
The substitution pattern on the benzothiazole (B30560) ring and associated moieties plays a crucial role in determining the cytotoxic activity. For example, the introduction of a substituent on an associated phenyl ring has been shown to significantly enhance cytotoxic effects. nih.gov Similarly, the nature of the substituent on the benzothiazole scaffold itself influences activity, with an ethoxy group demonstrating greater cytotoxicity compared to hydrogen, methyl, or nitro groups. nih.gov
One particular derivative demonstrated noteworthy antiproliferative action against HCT116, A549, and melanoma (A375) cell lines, with IC50 values of 6.43, 9.62, and 8.07 μM, respectively, while showing minimal toxicity to normal peripheral blood mononuclear cells. nih.gov Furthermore, a 2-aminobenzothiazole derivative, referred to as compound 41, effectively suppressed the proliferation of leukemia cell lines (Nalm6, K562, REH, and Molt4) and breast cancer cells (MCF-7). nih.gov
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 20 | HepG2 | 9.99 nih.gov |
| HCT-116 | 7.44 nih.gov | |
| MCF-7 | 8.27 nih.gov | |
| Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 nih.gov |
| Compound 13 | HCT116 | 6.43 nih.gov |
| A549 | 9.62 nih.gov | |
| A375 | 8.07 nih.gov | |
| Compound 41 | Nalm6, K562, REH, Molt4, MCF-7 | Not specified |
The ability of this compound derivatives to halt the cell cycle at critical checkpoints is a key mechanism underlying their anticancer activity.
Several studies have highlighted the capacity of these compounds to induce cell cycle arrest, primarily at the G2/M phase. For example, a specific derivative, compound 41, was found to induce G2/M cell cycle arrest in leukemia and breast cancer cell lines. nih.gov This arrest is associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov Mechanistically, this compound was shown to decrease the phosphorylation of CDK1 and increase the expression of CyclinB1, a key protein in the G2/M transition. nih.gov
Other derivatives have also been identified as inducers of G2/M arrest through different mechanisms, such as the inhibition of Aurora B kinase, which leads to a reduction in histone H3S10 phosphorylation. nih.gov In contrast, some derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in acute promyelocytic leukemia (HL-60) cells. nih.gov This G0/G1 arrest was linked to the inhibition of casein kinase 2 (CK2). nih.gov At lower concentrations, some derivatives can induce G0/G1 arrest, while at higher concentrations, they arrest the cell cycle at the G2/M phase. researchgate.net
Inducing programmed cell death, or apoptosis, in cancer cells is a hallmark of effective chemotherapy. Derivatives of this compound have been shown to activate apoptotic pathways through various mechanisms.
One study revealed that certain derivatives can trigger apoptosis by decreasing the levels of anti-apoptotic proteins such as BCL-XL and MCL-1. nih.gov Another compound was found to induce apoptosis in HL-60 cells, which was evidenced by the enhanced cleavage of PARP, a key substrate of executioner caspases. nih.gov The induction of apoptosis can also occur through a caspase-dependent mitochondrial pathway. nih.gov
Furthermore, a novel benzothiazole derivative, PB11, was shown to induce classic apoptotic symptoms like DNA fragmentation and nuclear condensation in glioblastoma (U87) and cervical cancer (HeLa) cells. nih.gov This was accompanied by an increase in the activity of caspase-3 and caspase-9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov The apoptotic effect of PB11 was linked to the suppression of the PI3K/AKT signaling pathway, a critical regulator of cell survival. nih.gov Another derivative, 8l, was also found to induce apoptosis in a concentration-dependent manner in breast cancer cells (MDA-MB-231). tandfonline.com
Antimicrobial and Antitubercular Efficacy in Preclinical Models
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this area, particularly against Mycobacterium tuberculosis and other bacteria. gsconlinepress.com
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular drugs. gsconlinepress.com Several 2-aminobenzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.
One study identified a benzothiazole adamantyl amide derivative as a potent hit against M. tuberculosis. researchgate.net Further optimization of this scaffold by replacing the adamantyl group with bicyclic moieties led to compounds with excellent potency against M. tuberculosis and other nontuberculous mycobacteria. researchgate.net A particular 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate compound, 11726172, displayed potent antitubercular activity both in vitro and in vivo, and importantly, also against dormant, non-culturable bacilli, which are a major challenge in treating latent tuberculosis. nih.gov
The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. For instance, some 2-aminothiazole (B372263) derivatives have been shown to target the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis. researchgate.net
Beyond their antitubercular effects, this compound derivatives have shown a broad spectrum of antibacterial activity.
One study reported a new series of 2-aminobenzothiazole-based DNA gyrase B inhibitors with promising activity against ESKAPE pathogens, which include both Gram-positive and Gram-negative bacteria. nih.gov A particular compound from this series exhibited broad-spectrum activity with minimum inhibitory concentrations (MIC) of less than 0.03 μg/mL for most Gram-positive strains and 4–16 μg/mL against Gram-negative bacteria such as E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov
Other research has shown that certain synthesized derivatives are more effective than the standard drug Gentamycin against Staphylococcus aureus (Gram-positive), while others showed greater efficacy than the reference drug against Escherichia coli (Gram-negative). uokerbala.edu.iq The antibacterial activity is influenced by the substituents on the benzothiazole ring; for example, derivatives with a 6-fluoro substitution showed good activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Conversely, some amide derivatives of 2-aminobenzothiazole displayed moderate activity against Escherichia coli and Staphylococcus epidermidis. researchgate.netimpactfactor.org
Table 2: Antibacterial Activity of a 2-Aminobenzothiazole Derivative
| Bacterial Type | Species | MIC (μg/mL) |
|---|---|---|
| Gram-Positive | Staphylococcus aureus, Enterococcus faecium | < 0.03 nih.gov |
| Gram-Negative | Escherichia coli | 4 - 16 nih.gov |
| Acinetobacter baumannii | 4 - 16 nih.gov | |
| Pseudomonas aeruginosa | 4 - 16 nih.gov | |
| Klebsiella pneumoniae | 4 - 16 nih.gov |
Antifungal Activities
Preclinical in vitro studies have demonstrated the antifungal potential of 2-aminobenzothiazole derivatives against various fungal strains. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their antimicrobial properties. nih.govresearchgate.net The majority of these compounds exhibited notable antifungal activity. nih.gov
Particularly, two compounds, designated 1n and 1o, emerged as the most potent in the series, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govresearchgate.net These findings were supported by molecular modeling studies, suggesting a rational basis for their antifungal action. nih.govresearchgate.net Further structure-activity relationship (SAR) studies indicated that the presence of a chloro group at position 2 and a 3,4-dimethoxy substitution on an associated aromatic ring enhanced antifungal activity. Conversely, the introduction of a nitro group at either the 2- or 3-position of the aromatic ring was found to decrease the antifungal efficacy. ijper.org
Notably, the most effective compounds did not exhibit any cytotoxic effects on human THP-1 cells, suggesting a selective action against fungal pathogens. nih.govresearchgate.net
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1n | Candida albicans | 4-8 | nih.govresearchgate.net |
| 1n | Candida parapsilosis | 4-8 | nih.govresearchgate.net |
| 1n | Candida tropicalis | 4-8 | nih.govresearchgate.net |
| 1o | Candida albicans | 4-8 | nih.govresearchgate.net |
| 1o | Candida parapsilosis | 4-8 | nih.govresearchgate.net |
| 1o | Candida tropicalis | 4-8 | nih.govresearchgate.net |
Anti-Biofilm Properties
The ability of 2-aminobenzothiazole derivatives to inhibit biofilm formation has been a subject of preclinical investigation. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
In a study focusing on 2-azidobenzothiazoles, a derivative of 2-aminobenzothiazole, one compound in particular, designated as 2d, demonstrated significant antibacterial and anti-biofilm activity. nih.gov This compound was effective against Enterococcus faecalis and Staphylococcus aureus with a MIC of 8 μg/mL. nih.gov Crucially, at concentrations below its MIC, compound 2d was found to significantly inhibit the formation of biofilms by these bacterial strains. nih.gov This suggests that the anti-biofilm effect is not merely a consequence of bactericidal activity but may involve interference with the mechanisms of biofilm formation. nih.gov
Further research into 2-aminobenzimidazole (B67599) (2-ABI) derivatives, which share structural similarities, has shown them to be potent anti-biofilm agents against Pseudomonas aeruginosa. scispace.com These compounds were capable of both inhibiting the growth of and dispersing pre-formed biofilms. scispace.com The mechanism of action was determined not to be bactericidal, further supporting the idea that these compounds interfere with biofilm-specific pathways. scispace.com
Molecular Targets and Signaling Pathways
Derivatives of 2-aminobenzothiazole have been extensively studied as inhibitors of various protein kinases, many of which are implicated in cancer and other diseases.
EGFR, CSF1R, VEGFR-2, MET, and FAK: A comprehensive review highlights the activity of 2-aminobenzothiazole derivatives against a range of tyrosine kinases. nih.gov For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), MET, and Focal Adhesion Kinase (FAK). nih.gov One derivative exhibited a half-maximal inhibitory concentration (IC50) of 1.4 nM against CSF1R. nih.gov Another derivative was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.5 μM. nih.gov
Aurora A: The 2-aminobenzothiazole scaffold has been explored for the development of Aurora B kinase inhibitors. nih.gov
PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a frequent target for these derivatives. One study reported a potent PI3Kα inhibitor with an IC50 of 1.03 nM. nih.gov
BRAFV600E: In the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives have been designed and evaluated as potential inhibitors of the oncogenic BRAFV600E mutant. asianpubs.org One analog, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, showed promising results in preclinical assays. asianpubs.org
Bcr-Abl: A series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were designed as dual inhibitors of Bcr-Abl and histone deacetylases. sphinxsai.com
p56Lck: The Src-family kinase p56Lck has also been a target. A novel series of 2-amino-5-carboxamidothiazoles were identified as potent inhibitors of Lck. semanticscholar.org
HDACs: In addition to kinase inhibition, these compounds have been investigated as Histone Deacetylase (HDAC) inhibitors. One derivative, compound 26, was found to effectively inhibit several HDACs, with a particularly high sensitivity towards HDAC6 (IC50 = 11 nM). researchgate.net
| Target | Compound Type | IC50 | Reference |
|---|---|---|---|
| CSF1R | 2-Aminobenzothiazole derivative | 1.4 nM | nih.gov |
| VEGFR-2 | 2-Aminobenzothiazole derivative | 0.5 μM | nih.gov |
| PI3Kα | 2-Aminobenzothiazole derivative | 1.03 nM | nih.gov |
| HDAC6 | Benzothiazole-bearing compound 26 | 11 nM | researchgate.net |
BCL-XL: A potent PI3Kα inhibitor from the 2-aminobenzothiazole class was found to dose-dependently trigger apoptosis by decreasing the levels of the anti-apoptotic protein BCL-XL. nih.gov
ROR1: The Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has been identified as a target. A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were designed as ROR1 inhibitors. nih.gov One compound, 7h, demonstrated potent anti-cancer properties in preclinical models. nih.gov
DprE1: In the search for new antitubercular agents, Decaprenylphosphoryl-b-D-ribose 20-epimerase (DprE1) has been targeted. Novel benzothiazolylpyrimidine-5-carboxamides were synthesized and evaluated, with some compounds showing potent activity against Mycobacterium tuberculosis and high selectivity for DprE1. ijper.orguokerbala.edu.iq
Ubiquitin Ligases: One study has suggested that a 2-aminobenzothiazole derivative may be degraded through E3 ubiquitin ligases. nih.gov However, specific preclinical studies focusing on the direct interaction of this compound derivatives with ubiquitin ligases are not extensively documented in the reviewed literature.
Preclinical data on the direct interaction of this compound derivatives with QcrB, Pantothenate Synthetase, and FabH were not prominently available in the searched literature.
MAPK: The oncogenic BRAFV600E kinase leads to the abnormal activation of the MAPK signaling pathway. asianpubs.org Derivatives of 2-acetamido-1,3-benzothiazole-6-carboxamide have been developed to inhibit this pathway. asianpubs.org Additionally, some derivatives have been shown to activate the JNK and p38 MAPK pathways, contributing to their antitumor activity. nih.gov
ALK/PI3K/AKT: The PI3K/AKT/mTOR signaling system is a critical pathway in cancer formation and a frequent target of 2-aminobenzothiazole derivatives. researchgate.net Several studies have demonstrated the ability of these compounds to inhibit various isoforms of PI3K, thereby modulating this pathway. researchgate.netnih.gov One review highlights the development of thiazole (B1198619) derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov
Src Survival and p38 Apoptotic: ROR1 plays a crucial role in balancing the Src survival pathway and the p38 apoptotic pathway. nih.gov By inhibiting ROR1, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives can modulate these pathways, promoting apoptosis in cancer cells. nih.gov
Anti-inflammatory and Immunomodulatory Effects (Preclinical)
The anti-inflammatory potential of 2-aminobenzothiazole derivatives has been demonstrated in preclinical models. In one study, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. sphinxsai.com All tested compounds showed significant anti-inflammatory effects. sphinxsai.com Structure-activity relationship studies revealed that substitutions at the 4 or 5 position with electron-withdrawing groups like -Cl, -NO2, and -OCH3 increased the anti-inflammatory activity. sphinxsai.com
Another study investigated twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties for their in vivo anti-inflammatory and analgesic activities. researchgate.net Two compounds, 17c and 17i, showed significant inhibition of carrageenan-induced rat paw edema. researchgate.net
In terms of immunomodulatory effects, a study evaluated a range of benzothiazole analogs for their impact on immune cells. Eight of the tested compounds exhibited potent inhibitory activity on PHA-activated peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 3.7 to 11.9 μM. Furthermore, two of these compounds demonstrated non-selective inhibition of both IL-2 and IL-4 cytokines, suggesting they may interfere with the humoral immune response.
Other Biological Activities in Preclinical Contexts
Derivatives of this compound and the broader 2-aminobenzothiazole scaffold have been the subject of extensive preclinical investigation, revealing a wide spectrum of biological activities. These studies have highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents, primarily attributed to their ability to interact with and inhibit various biological targets.
Anticancer and Antiproliferative Activity
The 2-aminobenzothiazole framework is a prominent scaffold in the design of novel anticancer agents. nih.gov Preclinical studies have demonstrated the efficacy of its derivatives against various cancer cell lines, operating through diverse mechanisms of action, including the inhibition of crucial kinases and enzymes involved in tumor growth and proliferation. nih.govmdpi.com
One area of investigation involves the dual inhibition of the Bcr-Abl protein and histone deacetylase (HDAC), which can produce synergistic effects against cancer cells. rsc.org Specifically, 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been synthesized and tested, with compounds 6a and 6m showing potent antiproliferative activities against the K562 human leukemia cell line and the DU145 prostate cancer cell line. rsc.org
Other derivatives have been developed as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a protein overexpressed in non-small cell lung cancer (NSCLC). nih.gov A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed, with compound 7h exhibiting significant anticancer properties against A549, PC9, and H1975 lung cancer cell lines. nih.gov This compound was found to induce cell cycle arrest in the G1 phase and suppress the migration and invasion of H1975 cells. nih.gov Further research on this scaffold identified compounds 12d and 12f as having nanomolar inhibitory activity against multiple cancer cell lines through the inhibition of Aurora A and Aurora B kinases. researchgate.net
Additionally, 2-aminobenzothiazole derivatives have been explored as inhibitors of other key targets in oncology:
VEGFR-2 Inhibitors: Compound 21 , a 2-aminobenzothiazole-cyanothiouracil hybrid, potently inhibited VEGFR-2 kinase with an IC50 value of 0.19 μM and suppressed tumor cell proliferation with IC50 values ranging from 10.34 to 12.14 μM. nih.gov Another derivative, compound 20 , a 2-aminobenzothiazole-thiazolidinedione hybrid, also demonstrated strong inhibitory activity against VEGFR-2 (IC50 = 0.15 μM) and three tumor cell lines (HepG2, HCT-116, MCF-7) with IC50 values between 7.44 and 9.99 μM. nih.gov
CSF1R Inhibitors: Compound 3 showed highly potent activity against CSF1R kinase (IC50 = 1.4 nM) and reduced tumor growth by 62% in an MC38 xenograft model. nih.gov
PARP-1 Inhibitors: Among a series of pyrimidine-based 2-aminobenzothiazole derivatives, compound 13f displayed the most potent anticancer activity against HCT116 colorectal cancer cells (IC50 = 0.30 μM) and excellent PARP-1 inhibitory effect (IC50 = 0.25 nM). researchgate.net
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target(s) | Cancer Cell Line(s) | IC50 Values |
|---|---|---|---|
| 6a, 6m | Bcr-Abl, HDAC1 | K562 (Leukemia), DU145 (Prostate) | Potent antiproliferative activity rsc.org |
| 7h | ROR1 | A549, PC9, H1975 (NSCLC) | 18.16 μM, 8.11 μM, 3.5 μM, respectively nih.gov |
| 12d | Aurora A, Aurora B | Multiple cancer cell lines | Nanomolar activity; IC50 = 84.41 nM (Aurora A), 14.09 nM (Aurora B) researchgate.net |
| 13f | PARP-1 | HCT116, DLD-1 (Colorectal) | 0.30 μM, 2.83 μM, respectively researchgate.net |
| 20 | VEGFR-2 | HepG2, HCT-116, MCF-7 | 9.99 μM, 7.44 μM, 8.27 μM, respectively nih.gov |
| 21 | VEGFR-2 | Multiple tumor cell lines | 10.34 - 12.14 μM nih.gov |
| 3 | CSF1R | N/A (Xenograft model) | IC50 = 1.4 nM (kinase assay) nih.gov |
Anti-inflammatory Activity
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammation and pain. researchgate.net Derivatives of 2-aminobenzothiazole have been identified as potent sEH inhibitors. researchgate.netx-mol.com In one study, intensive structural modifications led to the identification of compound A34 , a benzamide derivative containing a urea (B33335) moiety, as a highly potent sEH inhibitor with an IC50 value of 0.04 nM against human sEH. researchgate.net In a carrageenan-induced inflammatory pain model in rats, compound A34 showed a better therapeutic effect than the reference compounds t-AUCB and Celecoxib. researchgate.net Another potent sEH inhibitor, compound B15 , was identified with an IC50 value of 0.03 nM. researchgate.net
Further optimization studies identified compounds 15a and 18d as promising sEH inhibitors that exhibited effective in vivo anti-inflammatory effects in a carrageenan-induced mouse paw edema model, proving more effective than t-AUCB. x-mol.com
Table 2: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Outcome |
|---|---|---|---|---|
| A34 | Soluble Epoxide Hydrolase (sEH) | 0.04 nM (human sEH) researchgate.net | Carrageenan-induced inflammatory pain (rat) | Better therapeutic effect than t-AUCB and Celecoxib researchgate.net |
| B15 | Soluble Epoxide Hydrolase (sEH) | 0.03 nM researchgate.net | N/A | Potent inhibitor researchgate.net |
| 15a | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor x-mol.com | Carrageenan-induced paw edema (mouse) | More effective than t-AUCB x-mol.com |
| 18d | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor x-mol.com | Carrageenan-induced paw edema (mouse) | More effective than t-AUCB x-mol.com |
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is a core component of various compounds with demonstrated antimicrobial properties. mdpi.comimpactfactor.org A study evaluating new amide derivatives of 2-aminobenzothiazole found that several compounds exhibited moderate activity against Escherichia coli at a concentration of 250 µg/mL. impactfactor.org Specifically, compounds MZ1 and MZ2 were moderately active against Staphylococcus epidermidis, and MZ1 also showed moderate activity against Klebsiella pneumoniae. impactfactor.org
In another study, a series of N-oxazolyl- and N-thiazolylcarboxamides were investigated for their antimicrobial effects. mdpi.com While the oxazole-containing compounds generally showed higher activity, some thiazole derivatives displayed potency. For instance, compounds 6b and 7b showed low antifungal activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µM. mdpi.com
Table 3: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound(s) | Microorganism(s) | Activity Level |
|---|---|---|
| MZ1, MZ2 | Staphylococcus epidermidis | Moderate impactfactor.org |
| MZ1 | Klebsiella pneumoniae | Moderate impactfactor.org |
| Various amide derivatives | Escherichia coli | Moderate at 250 µg/mL impactfactor.org |
| 6b, 7b | Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale | MIC: 31.25 - 62.5 µM mdpi.com |
Enzyme Inhibitory Activity
Beyond their roles in cancer and inflammation, 2-aminobenzothiazole derivatives have been shown to inhibit a variety of other enzymes.
Cyclooxygenase (COX) Inhibition: Thiazole carboxamide derivatives have been designed as inhibitors of COX-1 and COX-2 enzymes. Compound 2b was identified as the most effective against COX-1 (IC50 = 0.239 μM) and also showed potent activity against COX-2 (IC50 = 0.191 μM). nih.gov
Cholinesterase and Carbonic Anhydrase Inhibition: The effects of 2-aminothiazole derivatives on carbonic anhydrase (CA) and cholinesterase enzymes (AChE and BChE) have been explored. nih.gov The 2-amino-4-(4-chlorophenyl)thiazole compound was a potent inhibitor of human CA I (hCA I) with a Ki of 0.008 μM. Meanwhile, 2-amino-4-(4-bromophenyl)thiazole was the best inhibitor against hCA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 μM, 0.129 μM, and 0.083 μM, respectively. nih.gov
Table 4: Enzyme Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target Enzyme(s) | Activity (IC50 or Ki) |
|---|---|---|
| 2b | COX-1, COX-2 | IC50 = 0.239 μM (COX-1), 0.191 μM (COX-2) nih.gov |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki = 0.008 μM nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki = 0.124 μM nih.gov |
| Acetylcholinesterase (AChE) | Ki = 0.129 μM nih.gov | |
| Butyrylcholinesterase (BChE) | Ki = 0.083 μM nih.gov |
Computational Chemistry and Molecular Modeling for 2 Aminobenzo D Thiazole 5 Carboxamide Research
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of potential drug candidates.
While specific docking studies on 2-Aminobenzo[d]thiazole-5-carboxamide are not extensively detailed in available literature, research on closely related analogs provides significant insights into its potential biological targets. A notable example involves the study of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a key protein in cancer progression nih.gov.
Molecular docking simulations for this series of compounds were performed to elucidate their binding mechanism within the ROR1 active site. The analysis revealed that the 2-aminobenzothiazole (B30445) core acts as a critical pharmacophore, forming key interactions with the kinase hinge region. For the most potent derivative, compound 7h , the docking model predicted specific hydrogen bond interactions:
The amino group (-NH2) on the benzothiazole (B30560) ring formed a hydrogen bond with the backbone carbonyl of Glu481.
The amide linker's NH group engaged in a hydrogen bond with the side chain of Asp542.
These interactions anchor the ligand in the ATP-binding pocket, a common mechanism for kinase inhibitors. Such studies suggest that this compound would likely engage with the hinge region of various protein kinases, a hypothesis that guides further experimental validation nih.gov.
Molecular docking not only predicts the orientation (binding mode) but also estimates the strength of the interaction (binding affinity), typically expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values indicate a more favorable and stable interaction.
In the study of ROR1 inhibitors, the binding modes of the 3-(2-aminobenzo[d]thiazol-5-yl) benzamide series were analyzed to understand their structure-activity relationship (SAR) nih.gov. Compound 7h , which exhibited the highest potency in biological assays, was predicted to fit snugly into the hydrophobic pocket of the ROR1 active site. The docking results highlighted the importance of specific substitutions on the benzamide ring, which occupy a hydrophobic region defined by residues such as Leu429, Val437, and Leu541 nih.gov. The favorable binding affinity calculated for compound 7h correlated well with its potent inhibitory activity against cancer cell lines, demonstrating the predictive power of these computational models nih.gov.
Table 1: Predicted Interactions of Compound 7h with ROR1 Kinase Domain
| Interacting Residue | Interaction Type | Part of Ligand Involved |
| Glu481 | Hydrogen Bond | 2-Amino group |
| Asp542 | Hydrogen Bond | Amide Linker |
| Leu429 | Hydrophobic | Benzamide Ring |
| Val437 | Hydrophobic | Benzamide Ring |
| Leu541 | Hydrophobic | Benzamide Ring |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While specific QSAR models for this compound have not been reported, this technique has been widely applied to related benzothiazole and carboxamide derivatives to guide the design of more potent molecules nih.govnih.gov.
A typical QSAR study involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known biological activities. Statistical methods are then used to build a model that predicts activity based on these descriptors. For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives identified the key steric and electrostatic fields that influence inhibitory activity against monoamine oxidase B (MAO-B) nih.govnih.gov. Such models generate contour maps that visualize regions where bulky groups or specific electrostatic charges would enhance or diminish activity, providing a roadmap for designing new analogs with improved potency nih.gov.
Advanced Computational Techniques
Beyond docking and QSAR, more sophisticated computational methods are employed to gain a deeper understanding of the molecular properties and dynamic behavior of benzothiazole derivatives.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can accurately calculate properties such as molecular orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as molecular electrostatic potential (MEP) maps. The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability nih.gov.
For the broader class of aminobenzothiazole derivatives, DFT studies have been used to understand their electronic properties and reactivity. These analyses help to explain the nature of the intramolecular interactions and the distribution of electron density across the molecule, which governs how the molecule interacts with biological receptors nih.govdntb.gov.ua. While a specific DFT analysis for this compound is not available, such studies on analogous structures are crucial for understanding its fundamental chemical characteristics nih.gov.
Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time, offering insights that static docking models cannot. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a predicted binding pose and analyze the flexibility of both the ligand and the protein's active site biointerfaceresearch.com.
In studies of related benzothiazole-2-carboxamide inhibitors, MD simulations have been performed to validate docking results nih.govnih.gov. A key metric in these simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in its initial docked conformation and that the complex is stable. For example, MD simulations of a 6-hydroxybenzothiazole-2-carboxamide derivative bound to MAO-B showed stable RMSD values, confirming the stability of the computationally predicted binding mode nih.govnih.gov. These simulations provide a higher level of confidence in the proposed mechanism of action at the atomic level.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 2 Aminobenzo D Thiazole 5 Carboxamide Derivatives
In Vitro ADME Characterization
The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in drug discovery, providing early insights into the potential pharmacokinetic behavior of a compound in vivo. For derivatives of 2-aminobenzo[d]thiazole-5-carboxamide, these studies are essential to identify candidates with favorable drug-like properties.
Protein Binding Studies
Plasma protein binding (PPB) significantly influences the distribution and availability of a drug, as only the unbound fraction is free to interact with therapeutic targets and undergo metabolism or excretion. Studies on 2-aminobenzothiazole (B30445) derivatives have indicated that some compounds within this class exhibit low protein binding. biorxiv.org This characteristic is generally favorable, as higher levels of unbound drug can lead to greater efficacy. The binding interactions of the parent scaffold, 2-aminobenzothiazole, with human serum albumin (HSA), the primary binding protein in plasma, have been investigated to understand the transportation mechanism of its derivatives.
Table 1: Summary of Protein Binding Characteristics for Selected 2-Aminobenzothiazole Derivatives
| Compound Class | Finding | Implication |
|---|
Cell Permeability Assays (e.g., Caco-2)
To predict oral absorption in humans, in vitro models such as the Caco-2 cell permeability assay are widely used. evotec.comeuropa.eucreative-bioarray.comnih.gov This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. nih.gov The rate at which a compound crosses this monolayer can predict its in vivo absorption. evotec.comeuropa.eu For 2-aminobenzothiazole derivatives, studies have shown good permeability for certain key compounds, suggesting a high potential for oral absorption. biorxiv.org
By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined. An efflux ratio greater than 2 typically indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. creative-bioarray.com
Table 2: Caco-2 Permeability Data for Representative 2-Aminobenzothiazole Derivatives
| Compound Class | Apparent Permeability (Papp) | Efflux Ratio | Predicted Oral Absorption |
|---|
Microsomal Stability and Cytochrome P450 (CYP450) Inhibition
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is often assessed in vitro using liver microsomes, which contain the primary drug-metabolizing enzymes, Cytochrome P450s (CYPs). Investigations into 2-aminobenzothiazole derivatives have revealed that this scaffold can be susceptible to rapid metabolism, with some compounds showing poor metabolic stability. biorxiv.orgiajesm.innih.gov This metabolic instability represents a significant challenge in the development of these compounds. iajesm.in However, medicinal chemistry efforts have shown that structural modifications can enhance stability; for instance, replacing certain linkers with a benzothiazol-5-amino moiety improved the metabolic profile of some analogues. nih.gov
The potential for a new drug to inhibit CYP450 enzymes is a major concern, as it can lead to drug-drug interactions. nih.gov Studies on 2-aminobenzothiazole derivatives have fortunately indicated a lack of significant CYP inhibition for some key compounds, suggesting a lower risk of such interactions. biorxiv.orgnih.gov
Table 3: In Vitro Metabolic Profile of 2-Aminobenzothiazole Derivatives
| Parameter | Finding | Implication |
|---|---|---|
| Microsomal Stability | Generally poor for the scaffold, though optimization is possible. biorxiv.orgnih.gov | Potential for rapid clearance and short half-life in vivo. |
| CYP450 Inhibition | No significant inhibition observed for key compounds. biorxiv.orgnih.gov | Lower likelihood of causing metabolism-based drug-drug interactions. |
In Vivo Pharmacokinetic Profiling in Animal Models
Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, and elimination, as well as determining key parameters like half-life and clearance.
Absorption, Distribution, and Elimination Studies
The distribution of the compounds would be influenced by their low plasma protein binding, potentially allowing for wider distribution into tissues. Elimination is predicted to be rapid, primarily through metabolic pathways, given the observed instability in liver microsomes.
Half-Life and Clearance Determinations
The pharmacokinetic parameters of half-life (t½) and clearance (CL) are direct consequences of a compound's metabolic stability and elimination pathways. For 2-aminobenzothiazole derivatives, the prevalent issue of poor metabolic stability directly translates to predictions of a short half-life and high clearance in vivo. biorxiv.org
Table 4: Predicted In Vivo Pharmacokinetic Parameters for 2-Aminobenzothiazole Derivatives
| Parameter | Prediction based on In Vitro Data | Rationale |
|---|---|---|
| Half-Life (t½) | Short biorxiv.org | Poor metabolic stability leads to rapid elimination from the body. |
| Clearance (CL) | High | Rapid metabolism by the liver results in a high rate of drug removal from circulation. |
These findings underscore that while the 2-aminobenzothiazole scaffold possesses favorable characteristics regarding absorption and drug-drug interaction potential, the primary hurdle for the development of these derivatives remains their metabolic instability, which leads to rapid elimination and a short duration of action.
Tissue Distribution Studies
Despite a comprehensive search of scientific literature, no specific studies detailing the tissue distribution of this compound or its derivatives were identified. Research providing quantitative data on the concentration of these specific compounds in various organs and tissues following administration in preclinical models is not publicly available.
Preclinical Pharmacodynamic Efficacy in Disease Models
Derivatives of 2-aminobenzothiazole have demonstrated notable pharmacodynamic efficacy in a range of preclinical disease models, particularly in the fields of oncology and metabolic diseases.
Anticancer Activity:
Numerous studies have highlighted the potential of 2-aminobenzothiazole derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have exhibited significant growth-inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. nih.gov
In one study, novel 2-aminobenzothiazole compounds were synthesized and evaluated for their anticancer activities on lung and breast cancer cell lines. The most potent compounds, designated OMS5 and OMS14, displayed IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 22.13 to 61.03 μM. researchgate.net Further investigation into the mechanism of one of these compounds suggested that its anticancer properties may be due to the inhibition of PIK3CD/PIK3R1, a component of the PI3K signaling pathway. nih.gov Another 2-aminobenzothiazole derivative, compound 41, was found to suppress tumor cell proliferation and reduce tumor burden in an in vivo model by inducing cell cycle arrest at the G2/M phase in leukemia and breast cancer cell lines. researchgate.net
The table below summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
| OMS5 | MCF-7 (Breast), A549 (Lung) | 22.13 - 61.03 |
| OMS14 | MCF-7 (Breast), A549 (Lung) | 22.13 - 61.03 |
| Compound 13 | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | 6.43 - 9.62 |
| Compound 20 | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 7.44 - 9.99 |
| Compounds 14-18 | PC3 (Prostate), MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), MDA-MB-231 (Breast) | 0.315 - 2.66 |
Antidiabetic Effects:
The 2-aminobenzothiazole scaffold has also been identified as a promising candidate for the development of new treatments for type 2 diabetes. mdpi.comnih.govuokerbala.edu.iqptfarm.pl In vivo studies utilizing a streptozotocin-induced diabetic rat model have demonstrated the antidiabetic potential of these derivatives.
For example, compound 8d was shown to produce sustained antihyperglycemic effects, reduce insulin resistance, and improve dyslipidemia in this model. nih.govptfarm.pl The mechanism of action for the antidiabetic effects of some 2-aminobenzothiazole derivatives is thought to be associated with their agonist effect on peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key molecular target in the control of type 2 diabetes. mdpi.comuokerbala.edu.iq
Another study evaluated two 2-aminobenzothiazole derivatives, compounds 3b and 4y, in a type 2 diabetes rat model. After four weeks of oral administration, both compounds were able to significantly reduce blood glucose levels to below 200 mg/dL and improve the lipid profile. mdpi.com
The following table presents the findings of preclinical antidiabetic efficacy for selected 2-aminobenzothiazole derivatives.
| Compound | Disease Model | Key Findings |
| Compound 8d | Streptozotocin-induced diabetic rat | Sustained antihyperglycemic effects, reduced insulin resistance, improved dyslipidemia |
| Compound 3b | Type 2 diabetes rat model | Reduced blood glucose levels (<200 mg/dL), improved lipid profile |
| Compound 4y | Type 2 diabetes rat model | Reduced blood glucose levels (<200 mg/dL), improved lipid profile |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-Aminobenzo[d]thiazole-5-carboxamide derivatives?
Methodological Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity, with a retention time comparison against certified reference standards .
- Structural Confirmation: Use -NMR and -NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) to verify substituent positions and carboxamide functionality. For example, the NH group in 2-amino derivatives typically appears as a singlet at δ 6.8–7.2 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode ensures accurate molecular weight confirmation (e.g., [M+H] for CHClNOS: 267.73 g/mol) .
Q. What synthetic routes are available for preparing this compound derivatives with high yield?
Methodological Answer:
- Chemoselective α-Bromination: A two-step protocol involves α-bromination of β-ethoxyacrylamide followed by thiourea cyclization in a one-pot reaction, achieving yields >85% .
- Sulfur-Directed Lithiation: For complex analogs like Dasatinib intermediates, sulfur-directed ortho-lithiation of 2-chlorothiazole followed by coupling with aryl isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) is effective .
- Catalyzed Cyclization: Zinc(II)-catalyzed strategies enable regioselective formation of the thiazole ring under mild conditions (room temperature, 12–24 h) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidative degradation .
- Handling Protocols: Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged skin contact due to uncharacterized toxicity .
- Stability Monitoring: Conduct quarterly HPLC checks for degradation products (e.g., hydrolyzed carboxamide or oxidized thiazole rings) .
Advanced Research Questions
Q. How can structural modifications to this compound enhance dual inhibitory activity against Bcr-Abl and HDAC in cancer therapy?
Methodological Answer:
- Rational Design: Introduce a hydroxamate group at the N-terminal to chelate Zn in HDAC’s catalytic site while retaining the thiazole-carboxamide scaffold for Bcr-Abl ATP-binding domain interactions .
- In Vitro Testing: Evaluate IC values in K562 leukemia cells using kinase inhibition assays (Bcr-Abl) and histone acetylation Western blots (HDAC). Dual inhibitors often show synergistic effects at 0.1–1 μM concentrations .
- SAR Insights: Methylation at the 6-position of the benzothiazole ring improves metabolic stability but reduces HDAC affinity, requiring optimization .
Q. What computational strategies are effective for predicting the binding modes of this compound analogs with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcr-Abl (PDB: 2GQG) or HDAC1 (PDB: 4BKX). Focus on hydrogen bonding with hinge regions (e.g., Glu286 in Bcr-Abl) .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA < –50 kcal/mol) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at C5-carboxamide and hydrophobic groups at C2-amine) using MOE .
Q. How do researchers resolve contradictions in bioactivity data for this compound derivatives across different assay systems?
Methodological Answer:
- Assay Standardization: Replicate experiments in parallel using isogenic cell lines (e.g., Ba/F3 Bcr-Abl vs. wild-type) to isolate target-specific effects .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to variability .
- Metabolic Stability Testing: Compare hepatic microsomal half-lives (e.g., human vs. murine) to explain species-dependent discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
